4-{(1E,3E)-3-[(2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]prop-1-en-1-yl}-N,N-dimethylaniline
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Overview
Description
4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE is a complex organic compound with a unique structure that includes a dihydroisoquinoline moiety and a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE typically involves multiple steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydrazine linkage formation: The dihydroisoquinoline intermediate is then reacted with hydrazine or a hydrazine derivative under controlled conditions to form the hydrazine linkage.
Final coupling: The hydrazine-linked intermediate is coupled with N,N-dimethylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine linkage, leading to the formation of azine derivatives.
Reduction: Reduction reactions can target the double bonds in the structure, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Azine derivatives.
Reduction: Saturated derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the structure-activity relationship to optimize these properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical properties could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazine linkage and dihydroisoquinoline moiety could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE
- 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE
Uniqueness
The uniqueness of 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE lies in its specific combination of structural features. The presence of both a dihydroisoquinoline moiety and a hydrazine linkage sets it apart from other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C22H26N4 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C22H26N4/c1-22(2)16-18-9-5-6-10-20(18)21(24-22)25-23-15-7-8-17-11-13-19(14-12-17)26(3)4/h5-15H,16H2,1-4H3,(H,24,25)/b8-7+,23-15+ |
InChI Key |
UWOSJUZJGCQFTD-OQXHBXOGSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C=C/C3=CC=C(C=C3)N(C)C)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=CC=CC3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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